molecular formula C18H37O4P B12548304 2-(Hexadecyloxy)-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 146556-18-5

2-(Hexadecyloxy)-1,3,2lambda~5~-dioxaphospholan-2-one

Cat. No.: B12548304
CAS No.: 146556-18-5
M. Wt: 348.5 g/mol
InChI Key: ZQSQKHQAETYYBK-UHFFFAOYSA-N
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Description

2-(Hexadecyloxy)-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound known for its unique structure and properties. It is part of the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexadecyloxy)-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of hexadecanol with phosphorus oxychloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Hexadecanol} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as distillation and crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hexadecyloxy)-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hexadecyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phospholanes.

Scientific Research Applications

2-(Hexadecyloxy)-1,3,2lambda~5~-dioxaphospholan-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hexadecyloxy)-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexadecyloxy)-1,3-propanediol
  • 2-(Hexadecyloxy) cinnamic acid
  • 2-(Hexadecyloxy) ethanol

Uniqueness

2-(Hexadecyloxy)-1,3,2lambda~5~-dioxaphospholan-2-one stands out due to its unique dioxaphospholan ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial.

Properties

CAS No.

146556-18-5

Molecular Formula

C18H37O4P

Molecular Weight

348.5 g/mol

IUPAC Name

2-hexadecoxy-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C18H37O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(19)21-17-18-22-23/h2-18H2,1H3

InChI Key

ZQSQKHQAETYYBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOP1(=O)OCCO1

Origin of Product

United States

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